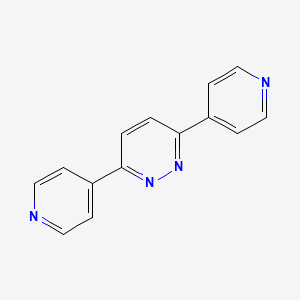

3,6-Di(pyridin-4-yl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Di(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with pyridine groups at the 3 and 6 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(pyridin-4-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-pyridylhydrazine with 1,4-diketones under acidic conditions, leading to the formation of the pyridazine ring . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 3,6-Di(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Formation of pyridazine N-oxides.

Reduction: Formation of partially or fully reduced pyridazine derivatives.

Substitution: Introduction of halogen or other substituents on the pyridine rings.

Applications De Recherche Scientifique

Medicinal Chemistry

3,6-Di(pyridin-4-yl)pyridazine and its derivatives have been extensively studied for their biological activities, particularly in drug discovery and development.

Antimicrobial Activity

Research has demonstrated that pyridazine derivatives exhibit notable antibacterial and antifungal properties. A study reported that various functionalized pyridazines, including this compound, were synthesized and tested against several bacterial strains. The results indicated a dose-response relationship with moderate to good activity against both Gram-negative and Gram-positive bacteria, such as Escherichia coli and Staphylococcus aureus .

Drug Design

The unique physicochemical properties of the pyridazine ring—such as weak basicity and a high dipole moment—enhance its suitability for drug-target interactions. For instance, recent FDA-approved drugs incorporating pyridazine rings have shown effectiveness in targeting specific receptors, illustrating the compound's potential in therapeutic applications . Additionally, studies have highlighted the role of pyridazine derivatives in modulating RNA splicing, which could be beneficial for treating conditions like spinal muscular atrophy .

Materials Science

This compound has also found applications in materials chemistry.

Liquid Crystals and OLEDs

Pyridazine systems are being explored for use in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Their electronic properties can be tailored through substitution patterns, making them suitable candidates for advanced optoelectronic applications .

Corrosion Inhibition

Recent studies have investigated the efficacy of this compound derivatives as corrosion inhibitors for mild steel in acidic environments. The compounds demonstrated significant corrosion resistance due to their ability to adsorb onto metal surfaces, forming protective layers that mitigate corrosion processes . The effectiveness of these inhibitors was assessed using gravimetric methods and electrochemical techniques.

Case Study 1: Antimicrobial Efficacy

A comprehensive study synthesized multiple pyridazine derivatives and evaluated their antimicrobial properties against various pathogens. The findings indicated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Corrosion Inhibition

In another investigation, three novel 3,6-di(pyridin-2-yl)pyridazine derivatives were synthesized and tested for their corrosion inhibition capabilities in hydrochloric acid solutions. The results revealed that these compounds significantly reduced the corrosion rate of mild steel, showcasing their practical application in industrial settings .

Mécanisme D'action

The mechanism of action of 3,6-Di(pyridin-4-yl)pyridazine largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The pyridazine ring’s ability to participate in hydrogen bonding and π-π stacking interactions plays a crucial role in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Pyridazine: A simpler analog with only the pyridazine ring.

Pyridazinone: Contains a carbonyl group at the 3-position of the pyridazine ring.

3,6-Di(4-pyridyl)-1,2,4,5-tetrazine: A tetrazine analog with similar structural features.

Uniqueness: 3,6-Di(pyridin-4-yl)pyridazine is unique due to the presence of two pyridine rings, which enhance its ability to form coordination complexes and participate in diverse chemical reactions. This structural feature also contributes to its potential as a versatile building block in the synthesis of complex molecules and materials .

Activité Biologique

3,6-Di(pyridin-4-yl)pyridazine is a member of the pyridazine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in oncology, anti-inflammatory conditions, and infectious diseases. This article consolidates findings from recent studies to provide a comprehensive overview of its biological activity.

This compound can be synthesized through various methods, including the inverse-electron demand Diels-Alder (iEDDA) reaction. This method allows for the efficient incorporation of functional groups that enhance biological activity. The compound's structure consists of two pyridine rings attached to a pyridazine core, which is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several human cancer cell lines:

| Cell Line | Activity | Reference |

|---|---|---|

| T-47D (Breast) | Potent anti-proliferative effects | |

| MDA-MB-231 (Breast) | Inhibits cell proliferation | |

| SKOV-3 (Ovarian) | Significant cytotoxicity |

The mechanism of action appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. This was supported by in silico studies that demonstrated favorable binding interactions between the compound and CDK2.

Anti-inflammatory Activity

Pyridazine derivatives, including this compound, have shown promising anti-inflammatory properties. They inhibit pro-inflammatory cytokine production and modulate pathways involved in inflammation. For instance, certain derivatives have demonstrated significant inhibitory effects on IL-β production in stimulated HL-60 cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies indicate that this compound derivatives possess moderate to good activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy observed:

Case Studies

- In Vitro Studies : A study focused on the anticancer activity of a series of pyridazine derivatives, including this compound, reported significant cytotoxic effects across multiple cancer cell lines using the Sulforhodamine B (SRB) assay .

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Propriétés

IUPAC Name |

3,6-dipyridin-4-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-14(12-5-9-16-10-6-12)18-17-13(1)11-3-7-15-8-4-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZYXXNTIANXSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CC=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.